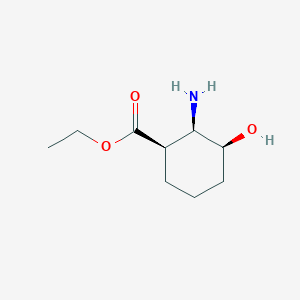

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate is a chiral compound with significant importance in various scientific fields. The compound’s unique stereochemistry, denoted by the (1R,2R,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of (1R,2r,3S)-2-nitrocyclohexane-1,3-diol, which is achieved by reacting glutaric dialdehyde with nitromethane in the presence of sodium hydroxide . This intermediate is then converted to (1R,2r,3S)-3-acetoxy-2-nitrocyclohexyl acetate using acetic anhydride and sulfuric acid . Finally, the nitro group is reduced, and the ester is hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the nitro group produces an amine.

Scientific Research Applications

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a drug intermediate.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate: Another chiral compound with similar structural features.

Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate: Shares the ethyl ester and amino functionalities.

Uniqueness

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance.

Biological Activity

Ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate, also known as ethyl 2-amino-3-hydroxycyclohexanecarboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its cyclohexane ring structure with an amino and hydroxy group, which contributes to its biological properties. The stereochemistry (1R,2R,3S) indicates specific spatial arrangements that can influence the interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : It has been studied as a potential inhibitor of arginase enzymes, which play a role in the urea cycle and are implicated in various diseases including cancer and cardiovascular disorders .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially mitigating oxidative stress and neuronal damage .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it showed significant cytotoxicity against breast and prostate cancer cell lines at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC-3 (Prostate) | 12 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

- Oxidative Stress Reduction : In models of neurodegeneration, it was found to reduce markers of oxidative stress and improve cell viability .

| Model | Effect Observed | Reference |

|---|---|---|

| Neuroblastoma Cells | Increased viability under oxidative stress | |

| Rat Brain Slices | Decreased apoptotic markers |

Case Study 1: Arginase Inhibition

A study focusing on the inhibition of arginase by this compound revealed that it decreased arginase activity in vitro. This inhibition was associated with reduced levels of urea and increased nitric oxide production in endothelial cells, suggesting a potential application in treating cardiovascular diseases .

Case Study 2: Neuroprotection in Animal Models

In an animal model of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes. The mechanism was attributed to the modulation of inflammatory pathways and enhancement of endogenous antioxidant defenses .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl (1R,2R,3S)-2-amino-3-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3/t6-,7+,8-/m1/s1 |

InChI Key |

CLPRJBMFXOMVPG-GJMOJQLCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]([C@@H]1N)O |

Canonical SMILES |

CCOC(=O)C1CCCC(C1N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.